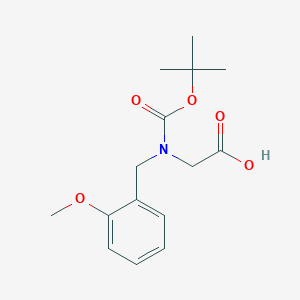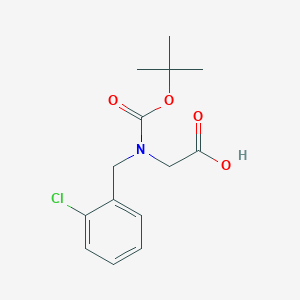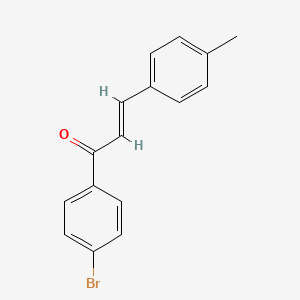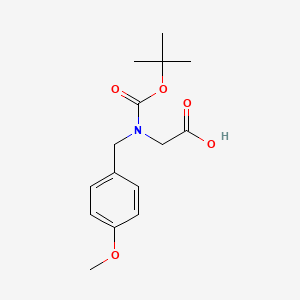
N-Boc-4-methoxybenzyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-methoxybenzyl-glycine, also known as N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methoxyphenyl)methyl]glycine, is a compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the benzyl group is substituted with a methoxy group at the para position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-methoxybenzyl-glycine typically involves the protection of glycine’s amino group with a Boc group and the subsequent introduction of the 4-methoxybenzyl group. The Boc protection is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-methoxybenzyl-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or oxalyl chloride in methanol.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol, or deep eutectic solvents like choline chloride/p-toluenesulfonic acid.
Substitution: Bases such as sodium hydroxide or potassium carbonate, and nucleophiles like 4-methoxybenzyl chloride.
Major Products:
Deprotection: Removal of the Boc group yields 4-methoxybenzyl-glycine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-Boc-4-methoxybenzyl-glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Potential use in drug development due to its structural similarity to amino acids and peptides.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-4-methoxybenzyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
N-Boc-glycine: Lacks the 4-methoxybenzyl group, making it less versatile for certain synthetic applications.
N-Boc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.
N-Boc-4-chlorobenzyl-glycine: Contains a chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness: N-Boc-4-methoxybenzyl-glycine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZOHKOQOZYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propen-1-one, 3-[4-(1-methylethyl)phenyl]-1-phenyl-](/img/structure/B7845028.png)
![N1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-N1-isopropylethane-1,2-diamine](/img/structure/B7845033.png)
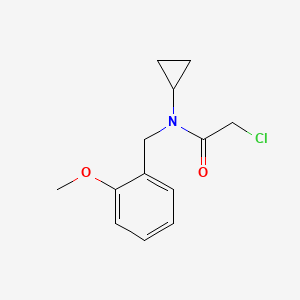
![2-[(4-Bromophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7845052.png)
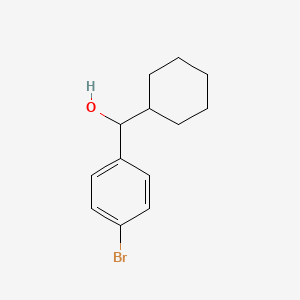
![N-Boc-N-[(4-fluorophenyl)methyl]glycine](/img/structure/B7845066.png)
![2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845072.png)
![2-[(4-Bromophenyl)methyl-cyclopropylazaniumyl]acetate](/img/structure/B7845073.png)
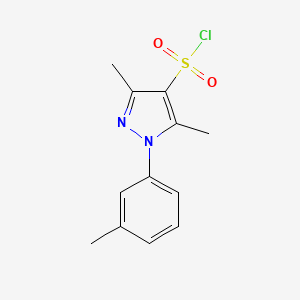
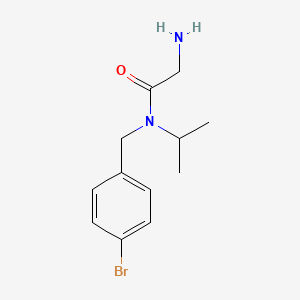
![2-[(4-Bromophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7845092.png)
